molecular formula C4H4BrNS B3156118 5-Bromothiophen-3-amine CAS No. 81974-99-4

5-Bromothiophen-3-amine

Cat. No.: B3156118
CAS No.: 81974-99-4
M. Wt: 178.05 g/mol
InChI Key: PFLQHZKOOOGAPM-UHFFFAOYSA-N
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Description

5-Bromothiophen-3-amine (CAS: 2173992-08-8, hydrobromide form) is a brominated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5-bromothiophen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-4-1-3(6)2-7-4/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLQHZKOOOGAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiophen-3-amine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes .

Mechanism of Action

The mechanism of action of 5-Bromothiophen-3-amine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives

(a) 5-Bromothiophen-3-amine vs. (5-Chlorothiophen-2-ylmethyl)-methyl-amine (CAS: 70696-37-6)
  • Structural Differences : The chlorine analog replaces bromine with chlorine at position 5 and introduces a methylamine group at position 2 instead of an amine at position 3.
  • Synthesis : The chloro derivative is synthesized via nucleophilic substitution or coupling reactions, whereas this compound is typically prepared through bromination of thiophen-3-amine or via Suzuki-Miyaura cross-coupling .
  • Applications : The chloro compound is used in ligand synthesis for receptor studies, while the bromo analog’s electron-withdrawing bromine may enhance reactivity in cross-coupling reactions .
(b) This compound vs. 5-Bromo-2,3-dihydro-1-benzothiophen-3-amine (CAS: 1156173-02-2)
  • Structural Differences : The benzothiophene analog incorporates a fused benzene ring, increasing aromaticity and steric bulk compared to the simpler thiophene backbone.
  • Applications : Benzothiophene derivatives are prominent in serotonin receptor modulation, but the dihydro structure in this compound may limit conjugation, altering bioavailability .

Pyridine and Triazine Analogs

(a) This compound vs. 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5)
  • Structural Differences : Replaces the thiophene sulfur with a nitrogen atom (pyridine ring), introducing a methoxy group at position 4.
  • Synthesis : Pyridine derivatives are often synthesized via Buchwald-Hartwig amination, whereas thiophene bromination is more straightforward .
(b) This compound vs. 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine (CAS: 1183278-60-5)
  • Structural Differences : Incorporates a triazine ring linked to a bromothiophene moiety.
  • Applications : Triazine derivatives are explored as kinase inhibitors due to their planar structure and ability to interact with ATP-binding pockets. The bromothiophene group may enhance target affinity through hydrophobic interactions .

Phenyl-Based Analogs

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS: 2155856-59-8)
  • Structural Differences : A phenyl ring substituted with bromine and trifluoromethyl groups, lacking the heterocyclic thiophene backbone.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Thiophene Br (C5), NH₂ (C3) ~210 (base) Pharmaceutical intermediate
(5-Chlorothiophen-2-ylmethyl)-methyl-amine Thiophene Cl (C5), CH₂NHCH₃ (C2) ~190 Receptor ligand studies
5-Bromo-6-methoxypyridin-3-amine Pyridine Br (C5), OCH₃ (C6), NH₂ (C3) ~217 Solubility-enhanced APIs
5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine Triazine + Thiophene Br (C5-thiophene), NH₂ (C3-triazine) ~284 Kinase inhibitor candidates

Research Findings and Limitations

  • Anticancer Activity: Triazole and triazine analogs (e.g., 5-(3-bromophenyl)-1,2,4-triazol-3-amine) demonstrate notable anticancer activity in vitro, with IC₅₀ values <10 µM against breast cancer cell lines . However, direct data for this compound are absent.
  • Synthetic Challenges : Brominated thiophenes require controlled bromination to avoid di-substitution, whereas chloro analogs are more stable but less reactive .
  • Pharmacological Gaps: Limited published studies exist on the specific biological activity of this compound, highlighting a need for targeted research.

Biological Activity

5-Bromothiophen-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C4H4BrNSC_4H_4BrNS and features a brominated thiophene ring. The presence of the bromine atom enhances its reactivity compared to other halogens, making it a valuable building block in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

Research has suggested that this compound may have anticancer properties. It is believed to modulate cellular signaling pathways involved in cancer progression, potentially through the inhibition of specific enzymes or receptors . The exact targets remain under investigation, but initial findings are promising.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is thought to interact with various molecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : There is evidence suggesting that it can bind to certain receptors, modulating their activity and influencing cellular responses .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : In vitro tests demonstrated that this compound showed significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Evaluation : A study assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
5-Chlorothiophen-3-amineChlorine atom instead of bromineAntimicrobialLess reactive than brominated analogs
5-Iodothiophen-3-amineIodine atom instead of bromineAnticancerHigher molecular weight affecting solubility
2-AminothiopheneNo halogen substitutionLimited biological activitySimpler structure with fewer interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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